1-Benzyl-2-amino-3-tert-butoxycarbonyl-4,5-dimethylpyrrole
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Overview
Description
“1-Benzyl-2-amino-3-tert-butoxycarbonyl-4,5-dimethylpyrrole” is a chemical compound with the molecular formula C18H24N2O2 . It has a molecular weight of approximately 300.4 g/mol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω involved the chemoselective reduction of the carboxylic acid into the corresponding primary alcohol in the presence of the benzyl ester .Molecular Structure Analysis
The molecular structure of “1-Benzyl-2-amino-3-tert-butoxycarbonyl-4,5-dimethylpyrrole” includes a pyrrole ring, which is a five-membered aromatic heterocycle . The compound also contains a benzyl group and a tert-butoxycarbonyl group .Physical And Chemical Properties Analysis
The compound has a number of physical and chemical properties. For instance, it has a molecular weight of 300.4 g/mol and a molecular formula of C18H24N2O2 . It also has a computed XLogP3-AA value of 4.1, indicating its lipophilicity .Scientific Research Applications
Application 1: Dipeptide Synthesis
Scientific Field
Organic Chemistry
Summary of the Application
This compound has been used in the synthesis of dipeptides. The process involves the use of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs). The protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Methods of Application
The Boc-protected amino acid ionic liquids (Boc-AAILs) were synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs were then used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Results or Outcomes
The distinctive coupling reagent N, N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .
Application 2: Design of Constrained Peptidomimetics
Scientific Field
Medicinal Chemistry
Summary of the Application
The 1,3,4-oxadiazole system, which is relatively easy to synthesize, is used in the design of constrained peptidomimetics . Amino acid-derived 2-amino-1,3,4-oxadiazoles have been reported occasionally in the patent literature in the context of IκB kinase inhibitors and ligands of the cannabinoid receptor CB 1 .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the source. However, it is mentioned that the 1,3,4-oxadiazole system is employed in the design of constrained peptidomimetics .
Results or Outcomes
The outcomes of this application are not specified in the source. However, it is mentioned that these compounds have potential applications as IκB kinase inhibitors and ligands of the cannabinoid receptor CB 1 .
Application 3: Preparation of Boc-Derivatives
Summary of the Application
Di-tert-butyl dicarbonate or tert-butyl pyrocarbonate, Boc 2 O, is an excellent reagent for the preparation of all sorts of Boc-derivatives . In connection with attempts to convert lactams to ω-amino acids, Grieco et al. reacted a few CO–NH-containing compounds with an excess of this reagent in the presence of stoichiometric amounts of 4-dimethylaminopyridine (DMAP) and Et3N in dichloromethane at room temperature and obtained the corresponding N-Boc-derivatives in high yields .
Methods of Application
The CO–NH-containing compounds were reacted with an excess of Boc 2 O reagent in the presence of stoichiometric amounts of 4-dimethylaminopyridine (DMAP) and Et3N in dichloromethane at room temperature . The CO–N (Boc) bonds could subsequently be cleaved by hydrolysis or methanolysis under remarkably mild conditions .
Results or Outcomes
The corresponding N-Boc-derivatives were obtained in high yields . The CO–N (Boc) bonds could subsequently be cleaved by hydrolysis or methanolysis under remarkably mild conditions .
Application 4: Synthesis of Novel Room-Temperature Ionic Liquids
Summary of the Application
To expand the applicability of Amino Acid Ionic Liquids (AAILs), a series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared .
Methods of Application
The Boc-protected amino acid ionic liquids (Boc-AAILs) were synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .
Results or Outcomes
The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .
Future Directions
properties
IUPAC Name |
tert-butyl 2-amino-1-benzyl-4,5-dimethylpyrrole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-12-13(2)20(11-14-9-7-6-8-10-14)16(19)15(12)17(21)22-18(3,4)5/h6-10H,11,19H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIESIUNVGNNCNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C(=O)OC(C)(C)C)N)CC2=CC=CC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376789 |
Source
|
Record name | tert-Butyl 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-2-amino-3-tert-butoxycarbonyl-4,5-dimethylpyrrole | |
CAS RN |
100066-79-3 |
Source
|
Record name | tert-Butyl 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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